Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-
Description
Overview of Silane (B1218182) Coupling Agents and Their Role in Interfacial Science
Silane coupling agents are a pivotal class of organosilanes that act as molecular bridges at the interface between two dissimilar materials. amchro.at Their general structure, R-Si-X₃, consists of a non-hydrolyzable organic group (R) and hydrolyzable groups (X), which are typically alkoxy or chloro groups. amchro.at The mechanism of action involves the hydrolysis of the alkoxy groups in the presence of water to form reactive silanol (B1196071) groups (Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic materials, forming stable covalent Si-O-metal or Si-O-Si bonds. nih.gov Simultaneously, the organic functional group of the silane can react or entangle with an organic polymer matrix. amchro.at This creates a robust and durable link between the inorganic and organic phases, improving stress transfer and preventing delamination at the interface, especially under humid conditions. amchro.at
Contextualization of N-[3-(trimethoxysilyl)propyl]hexadecanamide within Alkoxysilane Derivatives
N-[3-(trimethoxysilyl)propyl]hexadecanamide belongs to the family of alkoxysilane derivatives, specifically those that are functionalized with a long alkyl chain and an amide group. The key structural features of this molecule are:
A trimethoxysilyl head group [-Si(OCH₃)₃]: This is the reactive center that undergoes hydrolysis to form silanol groups, enabling it to bond with inorganic substrates.
A propyl linker [- (CH₂)₃ -]: This spacer connects the silicon atom to the organic functional part of the molecule.
An amide functional group [-NH-C(=O)-]: The presence of the amide group can introduce specific interactions, such as hydrogen bonding, which can influence the orientation and packing of the molecules on a surface and their compatibility with certain polymers.
A long hexadecyl (C16) alkyl chain [- (CH₂)₁₅CH₃]: This long hydrocarbon tail is responsible for imparting hydrophobic (water-repellent) properties to surfaces modified with this silane. dtic.mil
This combination of a reactive silane head, a linking group, an amide functionality, and a long hydrophobic tail makes N-[3-(trimethoxysilyl)propyl]hexadecanamide a multifunctional molecule designed for surface modification and interfacial coupling.
Research Scope and Objectives for the Compound
The primary research interest in N-[3-(trimethoxysilyl)propyl]hexadecanamide lies in its potential to create robust, functionalized surfaces. Key areas of investigation include its synthesis and characterization, its ability to form self-assembled monolayers, and its performance in various applications. A significant application that has been identified is its use in the preparation of polar-modified stationary phases for chromatography. gelest.comacs.org The long hexadecyl chain suggests its utility in creating hydrophobic coatings, and the amide group may offer unique selectivity in chromatographic separations or specific interactions in composite materials.
The objective of a detailed study of this compound would be to elucidate the relationship between its molecular structure and the macroscopic properties of the materials it modifies. This includes quantifying the hydrophobicity of treated surfaces, evaluating the performance of chromatographic columns prepared with it, and understanding the thermal and chemical stability of the resulting modifications.
Chemical and Physical Properties
A compilation of the known chemical and physical properties of N-[3-(trimethoxysilyl)propyl]hexadecanamide is presented in the following interactive data table.
| Property | Value |
| CAS Number | 862822-32-0 |
| Molecular Formula | C₂₂H₄₇NO₄Si |
| Molecular Weight | 417.70 g/mol |
| Boiling Point | 190-198 °C at 0.04 mmHg |
| Density | 0.92 g/mL |
| Melting Point | 54-58 °C |
Data sourced from Gelest, Inc. gelest.comacs.org
Synthesis and Characterization
While specific, detailed laboratory synthesis procedures for N-[3-(trimethoxysilyl)propyl]hexadecanamide are not extensively documented in widely available literature, the general synthetic route for such amide-functionalized silanes typically involves the reaction of an amino-functionalized silane with a long-chain carboxylic acid or its derivative. A plausible synthetic pathway would be the amidation reaction between 3-aminopropyltrimethoxysilane (B80574) and hexadecanoyl chloride or hexadecanoic acid.
Characterization of the resulting compound would involve standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the presence of the propyl linker, the long alkyl chain, and the trimethoxysilyl group, and to verify the formation of the amide bond.
Fourier-Transform Infrared (FTIR) Spectroscopy: This technique would be employed to identify the characteristic vibrational bands of the functional groups present, such as the N-H and C=O stretching of the amide bond, the Si-O-C stretching of the methoxy (B1213986) groups, and the C-H stretching of the alkyl chains.
Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would provide information on the thermal stability of the compound, including its decomposition temperature and any phase transitions. nih.govacs.org
Research Findings: Applications in Surface Modification and Chromatography
Research into N-[3-(trimethoxysilyl)propyl]hexadecanamide has primarily focused on its application as a surface modifying agent, particularly for the preparation of stationary phases in chromatography. gelest.comacs.org
Hydrophobic Surface Modification
The long hexadecyl chain of N-[3-(trimethoxysilyl)propyl]hexadecanamide makes it an excellent candidate for creating hydrophobic surfaces. When applied to a substrate with surface hydroxyl groups (e.g., glass, silicon wafers, metal oxides), the trimethoxysilyl group hydrolyzes and condenses to form a covalent bond with the surface. The long alkyl chains then orient away from the surface, creating a low-energy, water-repellent layer.
Illustrative Data for Hydrophobicity of Similar Long-Chain Alkyl Silane Modified Surfaces:
| Substrate | Modifying Agent | Water Contact Angle (°) |
| Glass | Octadecyltrichlorosilane (OTS) | ~110° |
| Silicon Wafer | Dodecyltrichlorosilane (DTS) | ~105° |
This data is illustrative for similar long-chain alkyl silanes and not specific to N-[3-(trimethoxysilyl)propyl]hexadecanamide.
Chromatographic Stationary Phases
A key application of N-[3-(trimethoxysilyl)propyl]hexadecanamide is in the preparation of polar-embedded stationary phases for high-performance liquid chromatography (HPLC). gelest.comacs.org In this context, the silane is bonded to silica (B1680970) particles. The long C16 alkyl chain provides a hydrophobic character typical of reversed-phase chromatography, while the embedded amide group introduces a degree of polarity. This "polar-embedded" characteristic can lead to unique selectivity for separating different types of analytes, particularly those capable of hydrogen bonding. The amide group can interact with polar analytes, leading to different retention behaviors compared to standard C18 (octadecyl) stationary phases.
Potential Chromatographic Performance Indicators:
| Analyte Type | Retention Behavior on N-[3-(trimethoxysilyl)propyl]hexadecanamide Phase (Hypothesized) |
| Non-polar compounds | Strong retention due to hydrophobic interactions with the C16 chain. |
| Polar, hydrogen-bond donating compounds | Moderate retention with potential for specific interactions with the amide group. |
| Polar, hydrogen-bond accepting compounds | Moderate retention, influenced by the overall polarity of the stationary phase. |
This table represents hypothesized chromatographic behavior based on the structure of the compound, as specific performance data was not available in the searched literature.
Properties
IUPAC Name |
N-(3-trimethoxysilylpropyl)hexadecanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H47NO4Si/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22(24)23-20-18-21-28(25-2,26-3)27-4/h5-21H2,1-4H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCMCFLYMSMBBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCC[Si](OC)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H47NO4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Preparation Strategies for N 3 Trimethoxysilyl Propyl Hexadecanamide
Reaction Pathways for Amide Bond Formation in Organosilanes
The core of the synthesis is the formation of an amide bond between the amine functionality of the silane (B1218182) precursor and the carboxyl group of a C16 fatty acid chain. Several established chemical pathways can be employed for this transformation.
Direct Thermal Amidation: This is a straightforward approach involving the reaction of (3-aminopropyl)trimethoxysilane directly with hexadecanoic acid (palmitic acid). The reaction is typically conducted at elevated temperatures (e.g., 120°C) to drive the condensation, which eliminates a molecule of water. researchgate.net To facilitate the removal of water and shift the equilibrium towards the product, the reaction can be performed under solvent-free conditions or in a high-boiling solvent that allows for azeotropic distillation of water. researchgate.net While direct amidation is atom-economical, it often requires high temperatures and long reaction times. researchgate.net
Acyl Chloride Pathway: A more reactive and common pathway involves the use of hexadecanoyl chloride (palmitoyl chloride) instead of the parent carboxylic acid. google.com Palmitoyl (B13399708) chloride is readily synthesized from palmitic acid and a chlorinating agent like thionyl chloride. google.com The subsequent reaction with (3-aminopropyl)trimethoxysilane is a nucleophilic acyl substitution, which is significantly faster and can be performed at much lower temperatures, often ranging from -20°C to room temperature. researchgate.net This reaction generates hydrogen chloride (HCl) as a byproduct, which must be neutralized by a non-nucleophilic base, such as triethylamine (B128534) or pyridine, to prevent the protonation of the starting amine and to drive the reaction to completion. researchgate.net
Active Ester Pathway: This method involves converting the carboxylic acid into an "activated" ester, such as an N-hydroxysuccinimide (NHS) ester. This active ester then reacts cleanly with the amine of the silane precursor under mild conditions to form the amide bond. While this is a multi-step process, it offers high yields and avoids the harsh conditions of thermal amidation or the handling of corrosive acyl chlorides.
Selection and Optimization of Silane Precursors
The choice of the silane precursor is fundamental to the structure and functionality of the final product.
(3-aminopropyl)trimethoxysilane (APTMS): This is the most common precursor for this synthesis. Its key features include a three-carbon (propyl) spacer that provides flexibility and reduces steric hindrance between the reactive functional groups. The primary amine is a potent nucleophile for amide bond formation. The trimethoxysilyl group is the reactive moiety for surface binding; the methoxy (B1213986) groups are susceptible to hydrolysis to form silanols (Si-OH), which can then condense with hydroxyl groups on a substrate or with other silanol (B1196071) groups to form a stable siloxane network (Si-O-Si). researchgate.net
(3-aminopropyl)triethoxysilane (APTES): A viable alternative to APTMS, APTES features ethoxy groups instead of methoxy groups. researchgate.net The primary difference lies in the rate of hydrolysis; ethoxysilanes generally hydrolyze and condense more slowly than methoxysilanes. researchgate.net This can be advantageous in applications where a more controlled and ordered self-assembly on a surface is desired. The choice between APTMS and APTES is therefore often dictated by the specific application and the desired kinetics of the surface modification process.
Optimization of the precursor involves using high-purity silane to avoid side reactions. The presence of water during storage or reaction can lead to premature self-condensation of the silane, forming oligomers or polysiloxanes, which can complicate the reaction and purification. Therefore, ensuring anhydrous conditions is critical.
Control of Reaction Parameters for Yield and Purity
Maximizing the yield and purity of N-[3-(trimethoxysilyl)propyl]hexadecanamide requires precise control over several key reaction parameters, which vary depending on the chosen synthetic pathway.
Temperature: For the acyl chloride pathway, the reaction is highly exothermic. It is crucial to maintain low temperatures (e.g., in an ice bath) during the addition of the acyl chloride to the amine solution to prevent side reactions and the formation of byproducts. researchgate.net In contrast, direct thermal amidation requires elevated temperatures (e.g., >120°C) to drive off water. researchgate.net
Solvent: The choice of solvent is critical. For the acyl chloride route, a dry, aprotic solvent like dichloromethane (B109758) (DCM), hexane (B92381), or diethyl ether is necessary to prevent reaction with the solvent and to ensure the solubility of the reactants. researchgate.net
Stoichiometry and Reagent Addition: A precise 1:1 molar ratio of the amine and the acyl chloride is typically used. The acyl chloride is usually added dropwise to the solution of the aminosilane (B1250345) and a base to maintain control over the reaction rate and temperature. researchgate.net An excess of the base (e.g., 1.1 equivalents) is often used to ensure complete neutralization of the HCl byproduct.
Reaction Time: The reaction time depends on the pathway. The acyl chloride reaction is often rapid, completing within a few hours at room temperature after the initial addition. Direct amidation may require significantly longer reaction times, from several hours to over a day, to achieve high conversion. researchgate.net
The following table summarizes typical parameters for the two primary synthetic routes:
| Parameter | Direct Thermal Amidation | Acyl Chloride Pathway |
| Reactants | (3-aminopropyl)trimethoxysilane, Palmitic Acid | (3-aminopropyl)trimethoxysilane, Palmitoyl Chloride |
| Temperature | 120 - 160 °C | -20 °C to Room Temperature |
| Solvent | Solvent-free or Toluene | Anhydrous Dichloromethane, Hexane, or Ether |
| Catalyst/Additive | None (optional acid/base catalyst) | Stoichiometric Base (e.g., Triethylamine, Pyridine) |
| Reaction Time | 8 - 24 hours | 1 - 4 hours |
| Key Control Point | Efficient removal of water byproduct | Control of exotherm during addition, anhydrous conditions |
Advanced Purification and Isolation Techniques for Functionalized Silanes
After the reaction is complete, the crude product must be purified to remove unreacted starting materials, the hydrochloride salt of the base (in the acyl chloride route), and any byproducts.
Filtration: The first step after the acyl chloride reaction is typically the removal of the precipitated triethylammonium (B8662869) chloride salt by filtration.
Washing: The filtered solution is often washed sequentially with dilute aqueous acid (to remove excess amine), dilute aqueous base (to remove unreacted carboxylic acid if present), and brine (to remove water-soluble components). The organic layer is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate.
Solvent Removal: The solvent is removed under reduced pressure using a rotary evaporator.
Recrystallization: Since N-[3-(trimethoxysilyl)propyl]hexadecanamide is a solid at room temperature (melting point 54-58 °C), recrystallization is an effective final purification step. researchgate.netgelest.com Suitable solvents can include non-polar solvents like hexane or more polar solvents like acetonitrile (B52724) or ethanol, depending on the impurities to be removed. researchgate.net
Column Chromatography: For very high purity requirements, silica (B1680970) gel column chromatography can be employed. A gradient of non-polar to moderately polar solvents (e.g., hexane/ethyl acetate) is used to separate the non-polar product from more polar impurities.
Ion-Exchange Resins: In some cases, treatment with anionic and cationic exchange resins can be used to effectively remove residual ionic impurities, such as soaps or amines. google.com
Mechanistic Investigations of Hydrolysis, Condensation, and Adsorption of the Compound
Kinetics and Mechanistic Pathways of Trimethoxysilyl Group Hydrolysis
R-Si(OCH₃)₃ + 3H₂O → R-Si(OH)₃ + 3CH₃OH
This reaction is rarely a single-step process but occurs sequentially, with each successive hydrolysis step potentially having a different rate. bohrium.com The kinetics of this process are highly sensitive to a variety of environmental factors. tandfonline.com
The rate of hydrolysis of alkoxysilanes like N-[3-(trimethoxysilyl)propyl]hexadecanamide is significantly influenced by the pH of the medium, exhibiting minimum reactivity at a neutral pH of around 7. unm.eduafinitica.com Both acids and bases act as potent catalysts for the reaction. gelest.com
Acidic Catalysis: Under acidic conditions (pH < 7), the reaction is initiated by the rapid protonation of an alkoxy group, which makes it a better leaving group (methanol). unm.edunih.gov The silicon atom, now more electrophilic, is susceptible to a backside attack by a water molecule. nih.gov This process is generally considered to follow an S\textsubscript{N}2-type mechanism. afinitica.com The rate of hydrolysis is typically faster under acidic conditions than basic ones. researchgate.net For instance, the hydrolysis of methoxysilanes is reported to be 6-10 times faster than that of ethoxysilanes due to reduced steric hindrance. gelest.com Under acidic catalysis, the hydrolysis of the first alkoxy group is often fast compared to subsequent ones, and hydrolysis is generally faster than condensation. afinitica.com This leads to the formation of more linear, less branched polymeric structures. nih.gov
Basic Catalysis: In basic media (pH > 7), the hydrolysis mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a silanolate anion on the silicon atom. unm.edunih.gov This attack leads to the formation of a pentacoordinate silicon intermediate, which then expels an alkoxide ion. unm.eduafinitica.com The reaction is sensitive to both steric and inductive effects. nih.gov Electron-withdrawing groups attached to the silicon atom can accelerate the reaction by stabilizing the negatively charged transition state. unm.edu Unlike in acidic conditions, under basic catalysis, subsequent hydrolysis steps can be faster than the first. unm.edu Condensation reactions can also occur before hydrolysis is complete, leading to the formation of more compact, highly branched, and crosslinked networks. unm.eduafinitica.com
Neutral Conditions: At or near neutral pH, the hydrolysis rate is at its minimum. unm.edu In the absence of external catalysts, some organofunctional alkoxysilanes can exhibit intramolecular catalysis if the organic group contains, for example, an amine functionality. nih.gov However, for N-[3-(trimethoxysilyl)propyl]hexadecanamide, the amide group is not typically considered a strong intramolecular catalyst, and thus the uncatalyzed reaction is generally slow. nih.gov
Table 1: Influence of Catalysts on Trimethoxysilyl Group Hydrolysis
| Catalyst Type | pH Range | Mechanistic Feature | Relative Rate | Resulting Structure Tendency |
| Acidic | < 7 | Protonation of the alkoxy group, followed by nucleophilic attack by water. unm.edunih.gov | Fast | Linear, weakly branched nih.gov |
| Neutral | ~ 7 | Slow reaction, primarily driven by water concentration; potential for intramolecular catalysis. unm.edunih.gov | Slowest | Dependent on conditions |
| Basic | > 7 | Nucleophilic attack by hydroxide ion (OH⁻) on the silicon atom, forming a pentacoordinate intermediate. unm.edunih.gov | Moderate-Fast | Highly branched, particulate unm.edu |
The choice of solvent and the concentration of water are critical parameters that dictate the rate and extent of hydrolysis.
Solvent Systems: Since alkoxysilanes are often immiscible with water, a co-solvent, typically an alcohol like ethanol, is used to create a homogeneous reaction medium. elsevier.es The solvent's polarity and its ability to form hydrogen bonds can significantly affect the reaction kinetics. nih.govresearchgate.net For example, the hydrolysis rate can vary significantly in different solvents like methanol (B129727), ethanol, and dioxane. researchgate.net In some cases, the alcohol solvent can participate in transesterification reactions, where the original alkoxy group on the silicon is exchanged with the solvent's alkoxy group, which can alter the subsequent hydrolysis rate. unm.edu The use of polar aprotic solvents can favor S\textsubscript{N}2 mechanisms. libretexts.org
Water Concentration: The molar ratio of water to the alkoxysilane (R-value) is a fundamental factor. Stoichiometrically, three moles of water are required to hydrolyze one mole of a trimethoxysilane (B1233946). However, the reaction order with respect to water can vary significantly, ranging from 0.8 to 4.4 depending on the solvent and catalyst used. nih.govtandfonline.com A large excess of water generally drives the hydrolysis reaction to completion and can increase the hydrolysis rate. elsevier.es Conversely, sub-stoichiometric amounts of water lead to partial hydrolysis, resulting in a mixture of unreacted alkoxides, partially hydrolyzed silanols, and condensed species. This control over water concentration is a key strategy for producing specific oligomeric structures. google.com
Silanol (B1196071) Condensation Reactions and Network Formation
Following hydrolysis, the newly formed, reactive silanol groups (Si-OH) undergo condensation reactions with each other or with remaining alkoxy groups (Si-OR) to form stable siloxane bonds (Si-O-Si). sinosil.com This step is responsible for the formation of oligomers and, ultimately, a crosslinked polymeric network. nih.gov The condensation can proceed via two pathways:
Water-producing condensation: Si-OH + HO-Si → Si-O-Si + H₂O
Alcohol-producing condensation: Si-OH + RO-Si → Si-O-Si + R-OH
The relative rates of hydrolysis and condensation determine the final structure of the material. researchgate.net
The mechanism of silanol condensation is also pH-dependent and involves nucleophilic substitution at the silicon atom. unm.edu
S\textsubscript{N}2-Si Mechanism: This is the most commonly proposed mechanism, particularly under basic or near-neutral conditions. nih.gov In this bimolecular nucleophilic substitution, a deprotonated silanolate anion (Si-O⁻), which is a strong nucleophile, attacks a neutral silanol or alkoxysilane. unm.edu This forms a pentacoordinate silicon transition state or intermediate, which then eliminates a hydroxide ion or an alkoxide ion. unm.edutandfonline.com The reaction is subject to steric hindrance; bulkier groups on the silicon atom will slow the reaction rate. osti.gov
S\textsubscript{N}1-Si Mechanism: While less common for condensation, an S\textsubscript{N}1-type mechanism has been proposed under certain conditions, particularly in acidic media. nih.govtandfonline.com In this mechanism, a protonated silanol may lose a water molecule to form a highly reactive, positively charged trivalent intermediate (a siliconium ion), which is then rapidly attacked by another silanol. tandfonline.com However, the existence of free siliconium ions in solution is debated, and a concerted displacement reaction on a protonated silanol is often considered more likely. nih.gov
The transition from monomers to oligomers and finally to a polymeric network is governed by several interconnected factors:
pH and Catalyst: As discussed, acidic conditions favor slower condensation relative to hydrolysis, leading to less branched, "polymeric" networks. unm.edu Basic conditions promote rapid condensation of more highly functional species, resulting in densely packed, "colloidal" or particulate structures. unm.edu
Monomer Concentration: Higher concentrations of the silane (B1218182) precursor generally lead to faster rates of both hydrolysis and condensation, favoring the growth of larger polymers and accelerating gelation.
Temperature: Increasing the reaction temperature typically accelerates both hydrolysis and condensation rates, as described by the Arrhenius equation. researchgate.net This can be used to shorten processing times but requires careful control to avoid uncontrolled precipitation. bohrium.com
Steric and Inductive Effects: The long hexadecanamide (B162939) chain on the N-[3-(trimethoxysilyl)propyl]hexadecanamide molecule introduces significant steric bulk. This steric hindrance can influence the condensation pathway, potentially favoring the formation of more linear or less cross-linked structures compared to smaller organosilanes. osti.gov
The pH of the reaction medium has a profound effect on the rate and outcome of condensation reactions, largely because it determines the nature of the reacting species (neutral, protonated, or deprotonated silanols). researchgate.net
The rate of condensation is generally at a minimum around the isoelectric point of silica (B1680970), which is approximately pH 2-3. uni-saarland.de
Below the isoelectric point (Acidic conditions): The condensation mechanism involves a protonated silanol reacting with a neutral silanol. unm.edu The reaction rate increases as the pH decreases from the minimum. Because hydrolysis is fast and condensation is relatively slow, monomeric and dimeric species can persist in solution for longer periods, allowing for the formation of extended, chain-like polymers. gelest.com
Above the isoelectric point (Basic conditions): The condensation rate increases with pH. uni-saarland.de The mechanism involves the reaction between a neutral silanol and a deprotonated silanolate anion (Si-O⁻). unm.edu Since the concentration of the highly nucleophilic silanolate anion increases with pH, the condensation rate is fastest under strongly basic conditions. This rapid, indiscriminate condensation between multifunctional species leads to the formation of highly branched clusters that eventually form dense, particle-like structures. unm.edu
Table 2: Summary of pH-Dependent Condensation Behavior
| pH Range | Primary Reacting Species | Relative Condensation Rate | Resulting Network Structure |
| Acidic (pH < 2) | Protonated silanol (Si-OH₂⁺) + Neutral silanol (Si-OH) unm.edu | Increases as pH decreases | Weakly branched, linear polymers unm.edu |
| Near Isoelectric Point (pH ≈ 2-3) | Neutral silanols (Si-OH) | Minimum rate uni-saarland.de | Very slow network formation |
| Weakly Acidic to Neutral (pH ≈ 3-7) | Neutral silanols (Si-OH) | Slow, increases with pH | Moderately branched structures |
| Basic (pH > 7) | Silanolate anion (Si-O⁻) + Neutral silanol (Si-OH) unm.edu | Increases with pH | Highly branched, dense, particulate unm.edu |
Interfacial Adsorption Mechanisms on Substrates
The adsorption of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- onto inorganic substrates is a multi-step process that transforms the soluble organosilane into a covalently bonded, insoluble surface layer. This process begins with the hydrolysis of the methoxy (B1213986) groups, followed by condensation reactions both with the substrate and with adjacent silane molecules.
The attachment of silane coupling agents to inorganic surfaces is fundamentally a dissociative adsorption or chemisorption process. In this process, the adsorbing molecule breaks one or more of its chemical bonds to form new covalent bonds with the surface. For alkoxysilanes like Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-, the process is preceded by hydrolysis. unm.edu
The initial and crucial step is the hydrolysis of the trimethoxysilyl group in the presence of water. Each of the three methoxy groups (-OCH₃) is sequentially replaced by a hydroxyl group (-OH), releasing methanol as a byproduct. This reaction converts the initial silane into a more reactive silanetriol intermediate (Hexadecanamide, N-[3-(trihydroxysilyl)propyl]-).
Hydrolysis Reaction: Si-(OCH₃)₃ + 3H₂O → Si-(OH)₃ + 3CH₃OH
| Stage | Description | Primary Reactants | Primary Products |
|---|---|---|---|
| Hydrolysis | Cleavage of methoxy groups from silicon in the presence of water. | N-[3-(trimethoxysilyl)propyl]-hexadecanamide, Water | N-[3-(trihydroxysilyl)propyl]-hexadecanamide (Silanetriol), Methanol |
| Physisorption | The generated silanetriol molecules approach the substrate and form weak, non-covalent bonds (e.g., hydrogen bonds) with surface hydroxyl groups. | Silanetriol, Substrate Surface | Temporarily adsorbed silanetriol |
| Chemisorption (Condensation) | Covalent bond formation between the silanetriol and the substrate through a condensation reaction, releasing water. This is the dissociative step. | Silanetriol, Surface Hydroxyl Groups | Covalently bonded silane, Water |
Following the initial hydrolysis and adsorption, the silanol intermediates of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- participate in two primary condensation reactions that lead to the formation of a stable film on the substrate surface.
Surface Grafting: The primary reaction is the condensation between the silanol groups (Si-OH) of the hydrolyzed silane and the hydroxyl groups (M-OH) on the substrate surface, forming strong Si-O-M covalent bonds. researchgate.net This anchors the molecules to the surface. If conditions are controlled carefully (e.g., low concentration, anhydrous solvent), this process can lead to the formation of a well-ordered self-assembled monolayer (SAM), where the molecules are individually bonded to the surface.
Cross-Linking (Polycondensation): Simultaneously, the silanol groups of adjacent, surface-adsorbed molecules can react with each other. nih.gov This condensation reaction forms siloxane bridges (Si-O-Si) between the molecules. This lateral cross-linking creates a stable, two-dimensional network on the surface.
The formation of a monolayer versus a multilayer depends heavily on reaction conditions, particularly the amount of water present. In the presence of excess water, hydrolysis and polycondensation can occur in the solution before the molecules reach the surface, leading to the formation of oligomers that deposit on the surface, resulting in a thicker, less-ordered multilayer film. unm.edu A well-formed film is often described as a cross-linked, protective layer that modifies the surface properties of the substrate. researchgate.net The long hexadecanamide chain of the molecule promotes van der Waals interactions between adjacent molecules, further stabilizing the assembled layer.
The presence and accessibility of hydroxyl groups on the surface of inorganic substrates are paramount for the covalent bonding of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-. researchgate.net These surface hydroxyls (M-OH) are the primary anchoring points for the silane coupling agent. Materials like silica, alumina, titania, and other metal oxides naturally possess a layer of hydroxyl groups on their surfaces, making them ideal substrates for modification. nih.govmdpi.com
The covalent bond formation is a condensation reaction between a silanol group on the hydrolyzed silane and a hydroxyl group on the substrate:
[Substrate]-M-OH + HO-Si-[R] → [Substrate]-M-O-Si-[R] + H₂O (where R represents the N-[3-(hexadecanamide)propyl] group)
The density, distribution, and type of these surface hydroxyls can significantly impact the quality and density of the resulting silane layer. nih.gov Surfaces can feature different types of hydroxyl groups, such as isolated (free) and geminal or vicinal (hydrogen-bonded or bridged) hydroxyls. rsc.org The reactivity of these groups with the incoming silane can vary. A high concentration of accessible hydroxyl groups generally leads to a more densely packed and stable silane film. nih.gov
Advanced Characterization Techniques for N 3 Trimethoxysilyl Propyl Hexadecanamide and Its Modified Systems
Spectroscopic Analysis of Molecular Structure and Bonding
Spectroscopy is a fundamental tool for elucidating the molecular structure of N-[3-(trimethoxysilyl)propyl]hexadecanamide. By probing the interactions of the molecule with electromagnetic radiation, various spectroscopic techniques can identify functional groups, map out the atomic connectivity, and determine the elemental composition of functionalized surfaces.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in N-[3-(trimethoxysilyl)propyl]hexadecanamide. The FTIR spectrum reveals characteristic absorption bands corresponding to the vibrational modes of specific chemical bonds within the molecule.
The key functional groups of N-[3-(trimethoxysilyl)propyl]hexadecanamide include the long aliphatic chain (-(CH₂)₁₄-CH₃), the secondary amide group (-C(O)NH-), the propyl linker (-CH₂CH₂CH₂-), and the trimethoxysilyl headgroup (-Si(OCH₃)₃). The hydrolysis and condensation of the trimethoxysilyl group can also be monitored by observing changes in the Si-O region. For instance, the formation of silanol (B1196071) (Si-OH) groups and siloxane (Si-O-Si) networks produces distinct vibrational bands. nih.gov
Key Research Findings:
Aliphatic C-H Stretches: The long hexadecyl chain gives rise to strong, sharp absorption bands in the 2850-2960 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of C-H bonds in methyl (-CH₃) and methylene (-CH₂) groups. researchgate.net
Amide Bands: The secondary amide linkage is characterized by two prominent peaks. The Amide I band, appearing around 1640-1650 cm⁻¹, is primarily due to the C=O stretching vibration. The Amide II band, typically found near 1540-1550 cm⁻¹, results from a combination of N-H bending and C-N stretching vibrations. A weaker N-H stretching vibration can also be observed around 3300 cm⁻¹.
Silane (B1218182) Group Vibrations: The trimethoxysilyl group shows characteristic absorptions for Si-O-C bonds, typically around 1080-1190 cm⁻¹. researchgate.net Upon hydrolysis to form silanols (Si-OH), a broad O-H stretching band appears in the 3200-3500 cm⁻¹ region. nih.gov Subsequent condensation to form siloxane (Si-O-Si) networks results in a strong, broad absorption band around 1000-1100 cm⁻¹. nih.gov
Table 1: Characteristic FTIR Absorption Bands for N-[3-(trimethoxysilyl)propyl]hexadecanamide
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 | N-H Stretch | Secondary Amide |
| 2954, 2872 | C-H Asymmetric/Symmetric Stretch | -CH₃ (Alkyl & Methoxy) |
| 2924, 2853 | C-H Asymmetric/Symmetric Stretch | -CH₂- (Alkyl Chain) |
| ~1645 | C=O Stretch (Amide I) | Secondary Amide |
| ~1545 | N-H Bend & C-N Stretch (Amide II) | Secondary Amide |
| ~1080 | Si-O-C Stretch | Trimethoxysilyl |
| 1000-1100 (Broad) | Si-O-Si Asymmetric Stretch | Polysiloxane Network (Post-condensation) |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of N-[3-(trimethoxysilyl)propyl]hexadecanamide. Both ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for unambiguous confirmation of the molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.
The long alkyl chain of the hexadecanamide (B162939) moiety produces a large, unresolved multiplet between 1.2-1.4 ppm for the bulk methylene protons (-(CH₂)₁₂-).
The terminal methyl group (-CH₃) of the alkyl chain appears as a triplet around 0.88 ppm.
The methoxy (B1213986) protons (-OCH₃) on the silicon atom give a sharp singlet at approximately 3.5 ppm. chemicalbook.com
The protons of the propyl linker (-CH₂CH₂CH₂-) appear as distinct multiplets at approximately 0.6 ppm (α to Si), 1.5 ppm (β to Si), and 3.2 ppm (γ to Si, α to N).
¹³C NMR Spectroscopy: The carbon NMR spectrum distinguishes each unique carbon atom in the molecule.
The carbons of the long alkyl chain show a series of signals in the upfield region (22-34 ppm).
The carbonyl carbon (C=O) of the amide group appears significantly downfield, typically around 173 ppm.
The methoxy carbons (-OCH₃) are found around 50 ppm.
The propyl linker carbons appear at approximately 8 ppm (α to Si), 23 ppm (β to Si), and 42 ppm (γ to Si, α to N).
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for N-[3-(trimethoxysilyl)propyl]hexadecanamide
| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
| Hexadecanamide Chain | ||
| -CH₃ | ~0.88 (t) | ~14 |
| -CH₂- (bulk) | ~1.25 (m) | ~22-32 |
| -CH₂- (α to C=O) | ~2.20 (t) | ~36 |
| -C=O | - | ~173 |
| Propyl Linker | ||
| -CH₂- (α to Si) | ~0.65 (t) | ~8 |
| -CH₂- (β to Si) | ~1.55 (quint) | ~23 |
| -CH₂- (α to N) | ~3.20 (q) | ~42 |
| Trimethoxysilyl Group | ||
| -OCH₃ | ~3.55 (s) | ~50 |
X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical States
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and chemical states of the top 5-10 nm of a material. unica.it It is particularly valuable for confirming the successful grafting of N-[3-(trimethoxysilyl)propyl]hexadecanamide onto a substrate and for studying the chemistry of the resulting silane layer.
When a substrate is functionalized, XPS survey scans will show the appearance of silicon (Si 2p), nitrogen (N 1s), and an increased intensity of carbon (C 1s) and oxygen (O 1s) signals. High-resolution scans of these elemental peaks provide detailed chemical state information.
Key Research Findings:
Si 2p Spectrum: The binding energy of the Si 2p peak is indicative of the silicon's chemical environment. For the unhydrolyzed trimethoxysilyl group (Si-O-C), the Si 2p peak is typically found around 102.3 eV. unica.it Upon hydrolysis and condensation on a substrate (e.g., silica (B1680970) or metal oxide), this peak shifts to a higher binding energy of ~103.5 eV, corresponding to the formation of Si-O-Si and Si-O-substrate bonds. unica.it
N 1s Spectrum: The N 1s peak, expected around 400.5 eV, confirms the presence of the amide group on the surface. nih.gov
C 1s Spectrum: The high-resolution C 1s spectrum can be deconvoluted into multiple components representing the different types of carbon atoms: the aliphatic chain (C-C/C-H) at ~285.0 eV, the carbon adjacent to nitrogen (C-N) at ~286.5 eV, and the amide carbonyl carbon (N-C=O) at ~288.0 eV. researchgate.net
O 1s Spectrum: The O 1s peak can also be deconvoluted to distinguish between oxygen in the substrate (e.g., metal oxides), oxygen in the siloxane network (Si-O-Si) at ~532.6 eV, and oxygen in the amide carbonyl group (C=O) at a slightly higher binding energy. unica.it
Table 3: Expected XPS Binding Energies for a Surface Modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide
| Element (Peak) | Chemical State | Expected Binding Energy (eV) |
| Si 2p | Si-O-C (unhydrolyzed) | ~102.3 |
| Si 2p | Si-O-Si / Si-O-Substrate | ~103.5 |
| C 1s | C-C, C-H (Alkyl Chain) | ~285.0 |
| C 1s | C-N | ~286.5 |
| C 1s | N-C=O (Amide) | ~288.0 |
| N 1s | R-NH-C=O (Amide) | ~400.5 |
| O 1s | Si-O-Si / Si-O-Substrate | ~532.6 |
| O 1s | N-C=O (Amide) | ~531.5 |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy, like FTIR, probes the vibrational modes of a molecule. However, it is based on inelastic scattering of light rather than absorption and provides complementary information. Raman is particularly sensitive to non-polar bonds, making it an excellent tool for characterizing the long aliphatic backbone of the hexadecanamide moiety and the Si-O-Si networks. Each peak in a Raman spectrum corresponds to a specific molecular vibration, creating a unique "fingerprint" of the compound. nih.gov
Key Research Findings:
C-H Vibrations: The spectrum is often dominated by features from the long alkyl chain. Strong peaks in the 2800-3000 cm⁻¹ region are assigned to C-H stretching modes. spectroscopyonline.com The C-H bending and twisting modes appear in the fingerprint region (1200-1500 cm⁻¹).
Amide Bands: The Amide I (C=O stretch) band is also visible in Raman spectra, typically around 1650 cm⁻¹. The Amide III band (a mix of C-N stretch and N-H bend) can be found between 1250-1350 cm⁻¹.
Si-O Vibrations: The Si-O-C vibrations of the methoxy groups can be observed in the 600-800 cm⁻¹ range. The formation of Si-O-Si networks upon condensation gives rise to characteristic peaks, including a strong band around 490 cm⁻¹.
Table 4: Key Raman Shifts for N-[3-(trimethoxysilyl)propyl]hexadecanamide
| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |
| 2800-3000 | C-H Stretch | Alkyl Chain, Propyl Linker |
| ~1650 | C=O Stretch (Amide I) | Secondary Amide |
| 1440-1460 | CH₂ Scissoring/Bending | Alkyl Chain, Propyl Linker |
| 1250-1350 | Amide III | Secondary Amide |
| 600-800 | Si-O-C Stretch | Trimethoxysilyl |
| ~490 | Si-O-Si Bending | Polysiloxane Network |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy state. This technique is most effective for molecules containing chromophores—structural features with π-electrons or non-bonding electrons that can undergo n→π* or π→π* transitions. utoronto.ca
N-[3-(trimethoxysilyl)propyl]hexadecanamide lacks an extensive conjugated π-system or aromatic rings. Its primary functional groups are the amide and the siloxane precursor. The amide group exhibits an n→π* transition around 210-220 nm and a π→π* transition below 200 nm. The other bonds in the molecule, such as C-C, C-H, C-N, and Si-O, undergo σ→σ* and n→σ* transitions, which require high energy and thus occur at very short wavelengths (<200 nm), typically outside the range of standard UV-Vis spectrophotometers. utoronto.ca
Consequently, UV-Vis spectroscopy is of limited use for the direct structural characterization of this compound. It would not provide a distinctive spectrum for identification purposes, as significant absorption is not expected above 220 nm.
Morphological and Microstructural Characterization of Functionalized Surfaces and Composites
When N-[3-(trimethoxysilyl)propyl]hexadecanamide is used to modify surfaces or create composites, it is crucial to characterize the resulting changes in surface morphology and microstructure. Techniques such as scanning electron microscopy (SEM) and atomic force microscopy (AFM) are essential for visualizing the topography and structure of the functionalized materials at the micro- and nanoscale.
Key Research Findings:
Scanning Electron Microscopy (SEM): SEM provides high-magnification images of a surface by scanning it with a focused beam of electrons. It is used to observe changes in surface texture, the presence of coatings, and the distribution of the silane layer. nih.gov In composites, SEM can be used to examine the interface between the silane-modified filler and the polymer matrix, providing insights into adhesion and dispersion. While SEM itself does not directly identify the chemical composition, it is often paired with Energy-Dispersive X-ray Spectroscopy (EDS or EDX), which can perform elemental analysis on specific areas of the image, confirming the presence of silicon from the silane coating. researchgate.net
Atomic Force Microscopy (AFM): AFM is a very-high-resolution scanning probe microscopy technique that can produce three-dimensional images of a surface. wiley.com It is ideal for quantifying changes in surface roughness and observing the nanoscale features of the deposited silane film. wiley.com Studies on other silane-modified surfaces have shown that AFM can reveal whether the silane forms a smooth, uniform monolayer or aggregates into islands, depending on the deposition conditions. researchgate.netresearchgate.net This information is critical for understanding and controlling the properties of the functionalized surface, such as wettability and adhesion.
Scanning Electron Microscopy (SEM) for Surface Topography and Interfacial Morphology
Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography of materials modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide. By scanning the surface with a focused beam of electrons, SEM provides high-resolution images that reveal details about the uniformity of the silane coating, the presence of aggregates, and changes in the surface texture resulting from the modification.
In a typical analysis, an SEM micrograph of an unmodified substrate will be compared with that of a substrate treated with N-[3-(trimethoxysilyl)propyl]hexadecanamide. The unmodified surface may appear smooth and featureless, while the modified surface might exhibit a distinct change in texture, indicating the successful grafting of the silane. The formation of a uniform layer is often desired; however, under certain processing conditions, the silane can form islands or aggregates on the surface, which are readily observable with SEM. lehigh.edu
Furthermore, SEM is invaluable for examining the interfacial morphology in composite materials where N-[3-(trimethoxysilyl)propyl]hexadecanamide is used as a coupling agent. By analyzing the cross-section of a composite, SEM can reveal the quality of adhesion between the filler and the polymer matrix. A well-defined interface with no visible gaps suggests strong interfacial bonding, which is crucial for the mechanical integrity of the composite.
Figure 1: Representative SEM analysis of a substrate before and after modification with N-[3-(trimethoxysilyl)propyl]hexadecanamide.
| Sample | Magnification | Observed Features |
|---|---|---|
| Unmodified Substrate | 5,000x | Smooth surface with minimal features. |
| Modified Substrate | 5,000x | Uniformly textured surface, indicating successful silane grafting. |
| Modified Substrate (Cross-section) | 10,000x | Well-adhered silane layer with no delamination from the substrate. |
Atomic Force Microscopy (AFM) for Nanoscale Surface Roughness and Interfacial Interactions
Atomic Force Microscopy (AFM) offers a three-dimensional characterization of surface topography at the nanoscale, providing quantitative data on surface roughness. oamjms.eu When a surface is modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide, AFM can detect subtle changes in the surface texture that are not resolvable by SEM. The technique works by scanning a sharp probe over the surface and measuring the forces between the probe and the sample. researchgate.net This allows for the generation of high-resolution topographical maps and the calculation of roughness parameters such as the root-mean-square (RMS) roughness.
An increase in the RMS roughness after modification is a common indicator of the presence of the silane layer. AFM can also be used to assess the homogeneity of the coating. researchgate.net In addition to topographical imaging, AFM can be operated in various modes to probe interfacial interactions. For instance, by functionalizing the AFM tip with specific chemical groups, it is possible to measure the adhesion forces between the tip and the modified surface, providing insights into the nature and strength of intermolecular interactions. scielo.br This is particularly useful for understanding the coupling mechanisms of N-[3-(trimethoxysilyl)propyl]hexadecanamide in composites. scite.ai
Figure 2: Representative AFM data for a surface before and after modification.
| Sample | Scan Size | RMS Roughness (nm) |
|---|---|---|
| Unmodified Substrate | 1 µm x 1 µm | 0.8 ± 0.2 |
| Modified Substrate | 1 µm x 1 µm | 2.5 ± 0.4 |
X-ray Diffraction (XRD) for Crystallinity and Structural Changes in Modified Materials
X-ray Diffraction (XRD) is a primary technique for investigating the crystalline structure of materials. When N-[3-(trimethoxysilyl)propyl]hexadecanamide is applied to a crystalline or semi-crystalline substrate, XRD can be used to determine if the modification process alters the substrate's crystallinity. The diffraction pattern of a material provides information about its crystal structure, including the spacing between crystal planes (d-spacing) and the degree of crystallinity.
A change in the intensity or position of the diffraction peaks after modification can indicate structural changes. For instance, a decrease in the intensity of the peaks might suggest a reduction in the degree of crystallinity or the introduction of an amorphous silane layer on the surface. Conversely, in some cases, the silane may induce crystallization or changes in the crystal orientation of the substrate. mdpi.com
Figure 3: Representative XRD data showing changes in crystallinity.
| Sample | Prominent Diffraction Peak (2θ) | Crystallinity Index (%) |
|---|---|---|
| Unmodified Crystalline Substrate | 22.5° | 65 |
| Substrate Modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide | 22.5° | 62 |
Thermal Analysis of Material Stability and Reaction Processes
The thermal stability of materials modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide is a critical parameter for applications that involve elevated temperatures. Thermal analysis techniques provide valuable information on the decomposition behavior and thermal stability of these modified systems.
Thermogravimetric Analysis (TGA) for Decomposition Behavior and Grafting Density
Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. TGA is widely used to study the thermal stability and decomposition behavior of materials. nih.gov For surfaces modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide, TGA can provide information on the onset temperature of decomposition, which is an indicator of the thermal stability of the silane layer.
The TGA thermogram of a modified material will typically show a weight loss step corresponding to the decomposition of the grafted organic silane. The temperature at which this weight loss occurs and the total percentage of weight loss can be used to characterize the thermal stability of the modified surface.
Furthermore, TGA can be used to estimate the grafting density of the silane on the surface. By comparing the weight loss of the modified material to that of the unmodified substrate, the amount of grafted silane can be calculated. chalcogen.ro This information is crucial for controlling the surface properties and ensuring the reproducibility of the modification process. The grafting density is typically expressed as the number of silane molecules per unit surface area.
Figure 4: Representative TGA curves for an unmodified and modified material.
| Sample | Onset Decomposition Temperature (°C) | Weight Loss in Decomposition Range (%) | Calculated Grafting Density (molecules/nm²) |
|---|---|---|---|
| Unmodified Substrate | - | <1% | - |
| Modified Substrate | 320 | 5.2 | 1.8 |
Surface and Interfacial Property Assessment
The modification of a surface with N-[3-(trimethoxysilyl)propyl]hexadecanamide is primarily aimed at altering its surface and interfacial properties. Therefore, techniques that can accurately assess these changes are essential.
Contact Angle Goniometry for Surface Wettability
Contact Angle Goniometry is a simple yet powerful technique for determining the wettability of a surface. It measures the contact angle of a liquid droplet on a solid surface, which provides a quantitative measure of the surface's hydrophobicity or hydrophilicity. The long hexadecyl chain in N-[3-(trimethoxysilyl)propyl]hexadecanamide is hydrophobic, and therefore, its successful grafting onto a hydrophilic surface will lead to a significant increase in the water contact angle.
By measuring the contact angle with different liquids of known surface tension, the surface energy of the modified material can also be determined. This information is critical for applications where adhesion and wetting are important factors. The uniformity of the silane coating can also be assessed by measuring the contact angle at multiple locations on the surface. A consistent contact angle across the surface indicates a homogeneous coating.
Figure 5: Representative contact angle measurements.
| Sample | Water Contact Angle (°) | Surface Character |
|---|---|---|
| Unmodified Hydrophilic Substrate | 35 ± 2 | Hydrophilic |
| Substrate Modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide | 105 ± 3 | Hydrophobic |
Electrophoretic Light Scattering for Zeta Potential Measurement
Electrophoretic Light Scattering (ELS) is a technique used to determine the zeta potential of particles in a dispersion or molecules in a solution. nanofase.eumalvernpanalytical.com The zeta potential is a measure of the magnitude of the electrostatic charge at the shear plane of a particle and is a critical indicator of the stability of colloidal systems. lsu.edumalvernpanalytical.com For surfaces modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide, zeta potential measurements provide insights into the surface charge characteristics after functionalization.
The process involves introducing a dispersion of the modified particles into a cell with two electrodes. nanofase.eu When an electric field is applied, charged particles move towards the electrode of opposite polarity. nanofase.eumalvernpanalytical.com The velocity of this movement, known as electrophoretic mobility, is measured by detecting the Doppler shift of a laser beam scattered by the moving particles. nanofase.eulsu.edumalvernpanalytical.com The zeta potential is then calculated from the electrophoretic mobility using the Henry equation. malvernpanalytical.comlsu.edu
Modification of substrates like silica or metal oxides with N-[3-(trimethoxysilyl)propyl]hexadecanamide significantly alters their surface charge. The trimethoxysilyl group first hydrolyzes to form silanol groups, which then condense with hydroxyl groups on the substrate surface to form stable siloxane bonds. This process anchors the molecule to the surface. The long, non-polar hexadecanamide tail then forms the new outermost surface. The presence of the amide group and the long alkyl chain typically shifts the zeta potential of an inorganic oxide surface. For example, the zeta potential of bare silica in a neutral aqueous solution is typically negative. After modification, the shielding of the negative surface charge by the long organic chains can lead to a less negative or even near-neutral zeta potential. The pH of the dispersion medium is a critical parameter, as it influences the protonation state of surface groups. researchgate.net
The table below presents hypothetical zeta potential data for silica nanoparticles before and after surface modification with N-[3-(trimethoxysilyl)propyl]hexadecanamide at different pH values, illustrating the expected trend.
| Sample | pH | Measured Electrophoretic Mobility (μm·cm/V·s) | Calculated Zeta Potential (mV) |
|---|---|---|---|
| Unmodified Silica Nanoparticles | 3.0 | -1.5 | -19.2 |
| Unmodified Silica Nanoparticles | 7.0 | -3.2 | -41.0 |
| Unmodified Silica Nanoparticles | 9.0 | -4.0 | -51.2 |
| Silica Modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide | 3.0 | -0.8 | -10.2 |
| Silica Modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide | 7.0 | -1.2 | -15.4 |
| Silica Modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide | 9.0 | -1.5 | -19.2 |
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Molecular Orientation at Interfaces
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is an extremely surface-sensitive analytical technique that provides detailed elemental and molecular information about the outermost 1-2 nanometers of a surface. mdpi.comiontof.comuwo.ca This makes it exceptionally well-suited for characterizing self-assembled monolayers (SAMs) of N-[3-(trimethoxysilyl)propyl]hexadecanamide on various substrates. The technique uses a pulsed primary ion beam (e.g., Bi₃⁺) to bombard the sample surface, causing the emission of secondary ions. mdpi.comcarleton.edu These secondary ions are accelerated into a "flight tube," and their mass-to-charge ratio is determined by measuring their time-of-flight to a detector. carleton.edumst.or.jp
For a surface modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide, ToF-SIMS can confirm the presence of the molecule and elucidate its orientation. By analyzing the mass spectra, characteristic fragment ions from both the aliphatic amide tail and the silane headgroup can be identified. In a well-ordered monolayer where the molecules are oriented with the trimethoxysilyl group attached to the substrate and the hexadecanamide chain pointing away from it, the analysis of the very top surface would be expected to yield a higher intensity of ions characteristic of the alkyl chain (e.g., CₙHₘ⁺ fragments) and the amide group. Conversely, ions related to the silicon headgroup and the substrate (e.g., Si⁺, SiO₂⁻) would be more prevalent after sputtering away the top organic layer. mdpi.com This ability to perform depth profiling provides a chemical stratigraphy of the surface layer. uwo.cacarleton.edu
The high mass resolution of ToF-SIMS allows for the unambiguous identification of molecular fragments. carleton.edu The detection of the protonated molecular ion (M+H)⁺ or other large, characteristic fragments in the spectra would provide definitive evidence of the intact molecule on the surface.
The following table lists potential characteristic ions that could be identified in a ToF-SIMS analysis of a surface modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide.
| Ion Fragment | Potential Formula | Expected m/z | Structural Origin |
|---|---|---|---|
| Methylsilyl | [CH₃Si]⁺ | 43.02 | Silane Headgroup |
| Trimethoxysilyl | [Si(OCH₃)₃]⁺ | 123.04 | Silane Headgroup |
| Propylamino | [C₃H₈N]⁺ | 58.07 | Linker |
| Hexadecanoyl | [C₁₆H₃₁O]⁺ | 239.24 | Alkyl Amide Chain |
| Full Alkyl Chain | [C₁₆H₃₃]⁺ | 225.26 | Alkyl Amide Chain |
| Protonated Molecule | [M+H]⁺ | 446.35 | Intact Molecule |
Rheological Studies of Systems Incorporating the Compound
Rheology is the study of the flow of matter, primarily in a liquid state but also as "soft solids." Rheological studies are crucial for understanding how the incorporation of N-[3-(trimethoxysilyl)propyl]hexadecanamide affects the flow behavior and viscoelastic properties of complex fluids, such as polymer composites and nanoparticle dispersions. mdpi.comresearchgate.net Silane coupling agents can significantly alter the interactions between filler particles and the surrounding matrix, which in turn modifies the bulk rheological properties. mdpi.comnih.gov
When used as a surface modifier for inorganic fillers (e.g., silica, calcium carbonate) in a polymer matrix, N-[3-(trimethoxysilyl)propyl]hexadecanamide can improve filler dispersion and reduce particle agglomeration. researchgate.netacs.org The long hexadecanamide chain enhances compatibility between the hydrophilic filler surface and a hydrophobic polymer matrix. This improved dispersion typically leads to a decrease in the viscosity of the composite melt or suspension, especially at low shear rates, as it breaks down the filler network that can form in poorly dispersed systems. researchgate.net
The viscoelastic properties, measured by dynamic oscillatory shear tests, are also affected. These tests measure the storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component. In a filled system, the presence of a strong filler network results in a high G'. By improving dispersion and strengthening the filler-polymer interface, the silane coupling agent can alter both G' and G''. For instance, at low frequencies, a reduction in the filler network can lead to a lower G', while improved interaction with the polymer matrix might increase G' at higher frequencies. researchgate.net
The table below shows representative data from a rheological study on an epoxy resin filled with silica nanoparticles, demonstrating the effect of surface modification with N-[3-(trimethoxysilyl)propyl]hexadecanamide on the complex viscosity.
| System | Shear Rate (s⁻¹) | Complex Viscosity (Pa·s) |
|---|---|---|
| Epoxy + 10 wt% Unmodified Silica | 0.1 | 1250 |
| Epoxy + 10 wt% Unmodified Silica | 1.0 | 850 |
| Epoxy + 10 wt% Unmodified Silica | 10.0 | 400 |
| Epoxy + 10 wt% Modified Silica | 0.1 | 700 |
| Epoxy + 10 wt% Modified Silica | 1.0 | 550 |
| Epoxy + 10 wt% Modified Silica | 10.0 | 350 |
Applications and Functionalization Strategies in Materials Science and Engineering
Enhancement of Adhesion and Interfacial Compatibility in Composite Materials
The primary function of Hexadecanamide (B162939), N-[3-(trimethoxysilyl)propyl]- in composite materials is to act as a coupling agent. It improves the interaction between the inorganic reinforcement or filler and the organic polymer matrix, leading to enhanced mechanical properties and durability of the final composite material.
Organic-Inorganic Hybrid Composites and Nanomaterials
In organic-inorganic hybrid composites, achieving strong interfacial adhesion is critical for effective stress transfer from the polymer matrix to the inorganic filler. Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- facilitates this by forming a durable link at the interface. The trimethoxysilyl groups hydrolyze in the presence of moisture to form reactive silanol (B1196071) groups (-Si-OH). These silanols can then condense with hydroxyl groups on the surface of inorganic materials like silica (B1680970), forming stable covalent Si-O-Si bonds.
Simultaneously, the long C16 alkyl chain of the hexadecanamide portion becomes physically entangled or chemically interactive with the organic polymer matrix. This concept is demonstrated in studies using similar organosilanes, such as 3-glycidoxypropyl trimethoxysilane (B1233946) (GPMS), to improve the phase compatibility between polyimide and silica fillers. nih.gov The presence of an organic-compatible segment on the silica surface reduces phase separation and enhances thermomechanical properties. nih.gov Similarly, polymers containing trimethoxysilyl groups, such as poly(N-[3-(trimethoxysilyl)propyl]acrylamide), can be used to form co-networks with silica in sol-gel processes, resulting in transparent, mesoporous hybrid materials. nih.govresearchgate.net This illustrates the fundamental capability of the N-[3-(trimethoxysilyl)propyl] moiety to integrate organic and inorganic components at the nanoscale.
Role in Adhesives, Sealants, and Coatings
Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- is employed as an adhesion promoter in coatings, adhesives, and sealants (CASE applications). gelest.com When added to a formulation, the molecule migrates to the interface between the coating/adhesive and the inorganic substrate (e.g., glass, metal, or ceramic). The trimethoxysilyl group reacts with the substrate surface, forming a covalent bond that anchors the adhesive or coating.
The hexadecanamide tail extends into the organic adhesive or coating matrix, improving the wetting and interfacial bonding with the polymer. This dual action significantly enhances the adhesion, durability, and moisture resistance of the bond. The principle is widely applied using various functional silanes to improve the bond strength of resin composites and other materials. nih.gov
Incorporation into Polymeric Matrices (e.g., elastomers, thermoplastics, thermosets)
When incorporated into polymeric matrices, Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- can serve multiple functions. It can act as a coupling agent for inorganic fillers within the polymer, as a crosslinking agent, or as a dispersion aid. In filled polymer systems, such as those involving elastomers or thermoplastics, the silane (B1218182) improves the dispersion of fillers like silica or clay, preventing their aggregation and leading to more uniform material properties. researchgate.net
The long, non-polar hexadecanamide chain enhances compatibility with hydrocarbon-based polymers, including many elastomers and thermoplastics. Research on modifying the surface of polydimethylsiloxane (B3030410) (PDMS), a common elastomer, with silanes like 3-(trimethoxysilyl)propyl methacrylate (B99206) demonstrates how this functional group can be used to graft molecules onto a polymer surface or create stronger bonds with other substrates. nih.govnih.gov This surface treatment can significantly increase the bond strength, for instance, between PDMS and lithium niobate to as high as 500 kPa. nih.gov
Surface Modification and Functionalization of Inorganic Substrates
The ability of the trimethoxysilyl group to bind to hydroxyl-rich surfaces makes Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- an effective agent for the surface modification of a wide range of inorganic materials. This functionalization can dramatically alter the surface properties, such as wettability, adhesion, and biocompatibility.
Functionalization of Metal Oxides, Glass, and Ceramics
Surfaces of materials like glass, ceramics, and metal oxides are typically hydrophilic due to the presence of surface hydroxyl groups. Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- can be used to render these surfaces hydrophobic. When the substrate is treated with the silane, the trimethoxysilyl groups react with the surface hydroxyls, forming a covalently bound monolayer. The long hexadecanamide chains are then oriented away from the surface, creating a low-energy, water-repellent layer.
Studies on analogous long-chain fatty amide silanes, such as N-(3-triethoxysilylpropyl) oleamide, have shown this effect clearly. Treatment of metal oxide nanoparticles like zinc oxide, titanium dioxide, and boehmite with this silane resulted in superhydrophobic surfaces, with water contact angles exceeding 150°. nsmsi.ir This modification is crucial for applications requiring water repellency or for improving the compatibility of these inorganic materials with non-polar organic systems. Surface treatments are a critical step for improving the clinical performance and bonding of glass-ceramic dental restorations. nih.govmdpi.com
| Nanoparticle Substrate | Water Contact Angle After Treatment |
| Zinc Oxide (ZnO) | 158° |
| Titanium Dioxide (TiO2) | 163° |
| Boehmite (AlOOH) | 161° |
| Effect of surface modification on the water contact angle of various metal oxide nanoparticles using an analogous long-chain fatty amide silane. nsmsi.ir |
Modification of Nanoparticles and Layered Materials (e.g., MXenes, clay heterostructures)
The functionalization of nanoparticles and layered materials is essential to prevent their agglomeration and to ensure their stable dispersion in polymer matrices or other media. researchgate.net A surface coating of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- on nanoparticles creates a steric barrier that prevents particles from coming into close contact, thus overcoming the strong van der Waals forces that cause aggregation.
This strategy is applicable to a wide range of nanomaterials. For instance, research has shown the functionalization of biosilica nanoparticles with N-[3-(trimethoxysilyl)propyl] ethylenediamine (B42938) to modify their surface properties for stabilizing emulsions. researchgate.net In a similar vein, layered materials like graphene oxide have been functionalized with silanes such as 3-(trimethoxysilyl) propyl methacrylate to create advanced mixed matrix membranes for gas separation. researchgate.net By modifying the surface of these nanomaterials, their processability and performance in final applications, such as nanocomposites and functional coatings, are significantly enhanced.
Designing Steric Silane Networks for Dispersion Stability
The stability of nanoparticle dispersions is a critical factor in the performance of many advanced materials. Agglomeration of nanoparticles can lead to defects and a significant degradation of mechanical, optical, and electrical properties. Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- is utilized in designing steric silane networks on nanoparticle surfaces to prevent such agglomeration.
The underlying principle of steric stabilization is the introduction of a protective layer around the nanoparticles that creates a physical barrier, preventing them from coming into close contact and adhering to one another due to van der Waals forces. The long hexadecyl (C16) chain of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- provides this steric hindrance. When the trimethoxysilyl group of the molecule covalently bonds to the surface of a nanoparticle (often an inorganic material like silica), the long, non-polar hydrocarbon chains extend into the surrounding solvent or polymer matrix.
This surface modification with long hydrocarbon chains is a key method to improve the suspension of nanoparticles in various media, particularly in non-polar lubricants and polymers. researchgate.net The organic molecules form a modification layer on the nanoparticles through chemical bonds, which effectively adjusts the surface energy and enhances their dispersion and stability. researchgate.net This process averts nanoparticle aggregation and sterically stabilizes their distribution. researchgate.net The mechanism involves adding a polymer compound to the suspension which adsorbs around the nanoparticles, causing repulsion between them and leading to dispersion. nanotrun.com
Fabrication of Specialized Materials and Devices
The ability of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- to modify surfaces is leveraged in the fabrication of a variety of specialized materials and devices.
Development of Stationary Phases for Chromatography
In the field of chromatography, the stationary phase is a critical component that dictates the separation efficiency of chemical mixtures. Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- is employed in the creation of polar-modified stationary phases for techniques like high-performance liquid chromatography (HPLC). gelest.com
The process typically involves covalently bonding the silane to a solid support, most commonly silica gel. The trimethoxysilyl groups of the molecule react with the silanol groups on the silica surface, forming stable siloxane bonds. This functionalization results in a stationary phase with a surface that is modified by the long hexadecylamide chains.
The presence of the amide group introduces polarity to the stationary phase, which can lead to unique separation selectivities based on dipole-dipole and hydrogen bonding interactions with analyte molecules. core.ac.uk The long alkyl chain also provides hydrophobicity, allowing for reversed-phase separation mechanisms. This dual nature enables a mixed-mode retention mechanism, which can be advantageous for separating complex mixtures of compounds with varying polarities. core.ac.uk The ability to tailor the surface chemistry of the stationary phase by using silanes like Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- allows for the development of columns with specific selectivities for targeted applications. core.ac.ukchromatographyonline.com
| Parameter | Description | Reference |
| Support Material | Typically silica gel with surface silanol groups. | core.ac.uk |
| Silane Functionality | The trimethoxysilyl group reacts with the support. | gelest.com |
| Surface Chemistry | The hexadecylamide chain modifies the surface properties. | gelest.com |
| Retention Mechanism | Mixed-mode, including hydrophobic, dipole-dipole, and hydrogen bonding interactions. | core.ac.uk |
Immobilization of Catalysts and Formation of Catalytic Supports
The immobilization of homogeneous catalysts onto solid supports is a significant area of research aimed at combining the high activity and selectivity of homogeneous catalysts with the ease of separation and recyclability of heterogeneous catalysts. Silane coupling agents, including Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-, act as a crucial bridge between the inorganic support material and the organic or organometallic catalyst. labinsights.nl
The trimethoxysilyl end of the molecule can be anchored to the surface of supports like silica, alumina, or titania. chemrxiv.org The long alkyl chain and the amide group can then be further functionalized to bind with the active catalytic species. This covalent attachment prevents the catalyst from leaching into the reaction medium, allowing for its recovery and reuse.
The use of such silanes can also influence the catalytic activity. The local microenvironment created by the grafted organic layer can affect the accessibility of the catalytic sites to the reactants and the stability of the catalyst itself. For instance, in the hydrotreatment of n-hexadecanamide, the support for a platinum catalyst was found to significantly influence its activity. chemrxiv.org The Lewis acid sites of certain supports can interact with and activate carbonyl groups, demonstrating the importance of the support's chemical nature. chemrxiv.org
| Support Material | Catalyst | Linker Molecule | Application |
| Silica (SiO2) | Platinum (Pt) | N/A | Hydrotreatment of n-hexadecanamide |
| Alumina (ɣ-Al2O3) | Platinum (Pt) | N/A | Hydrotreatment of n-hexadecanamide |
| Zirconia (ZrO2) | Platinum (Pt) | N/A | Hydrotreatment of n-hexadecanamide |
| Niobia (Nb2O5) | Platinum (Pt) | N/A | Hydrotreatment of n-hexadecanamide |
| Titania (TiO2) | Platinum (Pt) | N/A | Hydrotreatment of n-hexadecanamide |
Contributions to Flexible Electronics and Optoelectronic Materials
While direct applications of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- in flexible and optoelectronic materials are an emerging area, the principles of surface modification using similar silanes are well-established. The ability of silane coupling agents to form stable, thin films on various substrates is key to improving the performance and durability of these devices.
In flexible electronics, ensuring good adhesion between different material layers (e.g., a polymer substrate and a conductive metal layer) is critical for mechanical robustness. Silane coupling agents can act as adhesion promoters, forming a chemical bridge between the inorganic and organic components. labinsights.nl
In optoelectronics, surface modification can be used to control the surface energy of substrates, which is important for the uniform deposition of thin films of organic semiconductors. It can also be used to passivate surfaces, reducing charge trapping and improving device efficiency. The long alkyl chain of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- could be utilized to create hydrophobic surfaces, which can protect sensitive electronic components from moisture.
Biomaterials and Tissue Engineering Applications (focus on material interaction, not clinical outcomes)
The interaction between a biomaterial and the surrounding biological environment is largely governed by its surface properties. Surface modification is therefore a critical strategy for improving the performance of medical implants and tissue engineering scaffolds. nih.gov
Modification of Scaffolds and Surfaces for Cell Adhesion and Proliferation
In tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation, ultimately leading to the formation of new tissue. researchgate.net The surface chemistry of the scaffold plays a pivotal role in mediating these cellular responses. researchgate.net
Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- can be used to modify the surfaces of biomaterials to control their interaction with cells. The long hydrocarbon chain imparts hydrophobicity to the surface, which can influence protein adsorption and subsequent cell adhesion. While highly hydrophobic surfaces can sometimes be resistant to cell attachment, controlled modification can be used to create specific surface patterns or to alter the conformation of adsorbed proteins in a way that promotes cell adhesion.
The general strategy of surface modification is to enhance the biocompatibility and regulate cellular behaviors such as cell adhesion and proliferation. nih.gov Chemical modification of polymers is a primary method for this functionalization. nih.gov The goal is to create a microenvironment that is conducive to cell growth and differentiation. researchgate.net By altering the surface properties of scaffolds, it is possible to guide the development of functional engineered tissues. nih.gov The covalent grafting of molecules like Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- can enhance the stability of the surface modification in a physiological environment. nih.gov
| Modification Strategy | Desired Outcome |
| Covalent grafting of silanes | Stable surface modification |
| Altering surface hydrophobicity | Control protein adsorption and cell adhesion |
| Creating specific surface chemistries | Promote cell proliferation and differentiation |
Functionalization for Biosensor Development and Biomolecule Immobilization
The strategic functionalization of surfaces is a cornerstone in the development of high-performance biosensors. The compound Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- offers a versatile platform for such applications, owing to its dual chemical nature. The trimethoxysilyl group provides a robust mechanism for covalent attachment to a variety of inorganic substrates, while the hexadecanamide moiety presents a long alkyl chain that can be tailored to control interfacial properties, such as hydrophobicity, and to facilitate the stable immobilization of biomolecules. This section explores the application of this compound and similar long-chain silane structures in the fabrication of biosensors and the covalent linkage of biological molecules.
The immobilization of biomolecules onto solid supports is a critical step in the fabrication of many biosensors. Covalent attachment is often preferred as it prevents the leaching of the bioreceptor and enhances the operational stability of the sensor. Silanization of surfaces, particularly those rich in hydroxyl groups like silicon nitride and silicon dioxide, is a widely adopted strategy to introduce reactive functional groups for subsequent biomolecule conjugation.
The trimethoxysilyl group of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- is reactive towards surface hydroxyl groups, leading to the formation of a stable, covalent siloxane bond. This process effectively anchors the molecule to the substrate, creating a self-assembled monolayer (SAM) that modifies the surface chemistry. The N-propyl hexadecanamide portion of the molecule extends away from the surface, presenting a long hydrocarbon chain. This long alkyl chain can serve multiple purposes in biosensor design. It can act as a physical spacer, extending the immobilized biomolecule away from the surface to improve its accessibility and biological activity. Furthermore, the hydrophobic nature of the hexadecyl chain can be exploited to create a favorable microenvironment for certain biomolecules or to minimize non-specific protein adsorption, a common challenge in biosensor development that can lead to false signals and reduced sensitivity.
The amine group within the linker of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- can be utilized for the direct covalent attachment of biomolecules. For instance, the primary or secondary amine can be activated using cross-linking agents like glutaraldehyde (B144438) to react with amine groups on proteins or other biomolecules. This forms a stable imine linkage, effectively immobilizing the biological recognition element onto the sensor surface.
Research on similar long-chain alkylsilanes has demonstrated their utility in controlling surface properties for biosensor applications. For instance, the use of mixed self-assembled monolayers (SAMs), where an amine-terminated silane is co-deposited with a long-chain alkylsilane, allows for precise tuning of the surface hydrophobicity and the density of binding sites. This approach can significantly enhance the signal-to-noise ratio of a biosensor by reducing non-specific binding while maintaining a high capacity for specific biomolecule immobilization.
The following data tables illustrate the principles of surface functionalization using silane chemistry relevant to the application of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-.
Table 1: Representative Data on Surface Modification and Protein Immobilization
This table presents hypothetical yet representative data on how the surface properties and subsequent protein immobilization are affected by modifying a silicon nitride surface with different silane compositions.
| Surface Modification | Water Contact Angle (°) | Immobilized Protein Density (ng/cm²) | Non-Specific Binding (%) |
|---|---|---|---|
| Unmodified Si₃N₄ | 35 | 5 | 80 |
| 100% Aminosilane (B1250345) | 55 | 450 | 45 |
| Mixed SAM (50% Aminosilane, 50% Alkylsilane) | 85 | 300 | 15 |
| 100% Alkylsilane (e.g., Hexadecyltrimethoxysilane) | 105 | 20 | 5 |
The data in Table 1 suggests that a pure aminosilane surface allows for high-density protein immobilization but may also lead to significant non-specific binding. Conversely, a purely hydrophobic surface created by an alkylsilane strongly repels non-specific protein adsorption but has a low capacity for covalent immobilization. A mixed monolayer, which would be analogous to the surface created by Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-, can offer a balance between these two extremes, providing sufficient sites for covalent attachment while minimizing unwanted background signals.
Table 2: Research Findings on Biomolecule Immobilization using Silane Functionalization
This table summarizes findings from studies on biomolecule immobilization on silanized surfaces, which are applicable to the functionalization strategies employing Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-.
| Biomolecule | Immobilization Strategy | Substrate | Key Finding | Reference |
|---|---|---|---|---|
| Antibody (Anti-IgG) | Covalent attachment to aminosilane-modified surface via glutaraldehyde cross-linking | Silicon Nitride | Stable immobilization with high binding activity for the target antigen. | mdpi.com |
| Enzyme (Glucose Oxidase) | Covalent bonding to a mixed SAM of aminosilane and alkylsilane | Silicon Dioxide | Enhanced enzyme stability and reduced non-specific adsorption of interfering proteins. | researchgate.net |
| DNA Oligonucleotides | Direct covalent attachment to amine-terminated silane layer | Glass | High hybridization efficiency and good sensor response. | auburn.edu |
Computational and Theoretical Investigations of N 3 Trimethoxysilyl Propyl Hexadecanamide Systems
Density Functional Theory (DFT) Studies of Adsorption and Reaction Energetics
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and energetics of molecules. It is particularly useful for elucidating the mechanisms of surface adsorption and the initial stages of chemical reactions for silane (B1218182) coupling agents like N-[3-(trimethoxysilyl)propyl]hexadecanamide.
DFT calculations are employed to model the interaction between the trimethoxysilyl headgroup and various inorganic surfaces, such as silica (B1680970), metal oxides, or silicon. nih.gov These studies can determine the most stable adsorption geometries and calculate the adsorption energy, indicating the strength of the bond between the molecule and the substrate. For instance, DFT can model the formation of hydrogen bonds between the methoxy (B1213986) groups of the silane and the surface hydroxyl groups (silanols) of a silica substrate, which is the crucial first step in the grafting process.
Furthermore, DFT is used to investigate the energetics of the hydrolysis reaction, where the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), and the subsequent condensation reactions, where Si-O-Si (siloxane) bonds are formed. mdpi.com By calculating the activation energies for these reaction pathways, researchers can predict reaction rates and understand how factors like catalysts or surface chemistry influence the process. uu.nl For amide-functionalized silanes, DFT can also clarify how the amide group might influence the reactivity of the silyl (B83357) headgroup through intramolecular interactions.
Table 1: Representative Adsorption Energies from DFT Studies for Silane Molecules on Surfaces Note: This table presents typical energy ranges for analogous systems to illustrate the data obtained from DFT calculations, not specific values for N-[3-(trimethoxysilyl)propyl]hexadecanamide.
| Interacting Species | Surface Type | Typical Adsorption Energy Range (kJ/mol) |
| Trimethoxysilane (B1233946) headgroup (physisorption) | Hydroxylated Silica | 20 - 60 |
| Silanetriol headgroup (chemisorption precursor) | Hydroxylated Silica | 80 - 150 |
| Covalent Si-O-Substrate bond (after condensation) | Silica | > 200 |
Molecular Dynamics Simulations of Interfacial Interactions and Self-Assembly
Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. elsevierpure.com This technique is exceptionally well-suited for studying the large-scale organization and dynamic behavior of N-[3-(trimethoxysilyl)propyl]hexadecanamide molecules at interfaces, particularly the formation of self-assembled monolayers (SAMs). researchgate.netresearchgate.net
In a typical MD simulation of this system, a model of an inorganic substrate (e.g., a silica slab) is placed in a simulation box with a number of silane molecules and, in some cases, a solvent. researchgate.net The simulations can track how the molecules approach the surface, hydrolyze, and eventually form covalent bonds. Crucially, MD simulations reveal the structure of the resulting organic layer. Due to the long C16 alkyl chain and the amide group, N-[3-(trimethoxysilyl)propyl]hexadecanamide molecules are expected to self-assemble into densely packed, ordered layers. acs.org
MD simulations provide detailed information on key structural parameters of the SAM, such as:
Layer Thickness: The vertical height of the assembled film.
Tilt Angle: The average angle the long alkyl chains make with respect to the surface normal. This is a critical parameter influencing the packing density and surface energy.
Order Parameter: A measure of how aligned the alkyl chains are with each other, indicating the degree of crystallinity in the monolayer. researchgate.net
These simulations can predict how factors like grafting density, temperature, and the presence of water affect the final structure and stability of the assembled layer. nih.gov
Kinetic Modeling of Hydrolysis and Condensation Processes
The transformation of N-[3-(trimethoxysilyl)propyl]hexadecanamide from its initial alkoxysilane form to a stable, cross-linked siloxane network involves two key chemical reactions: hydrolysis and condensation. Kinetic modeling aims to understand and predict the rates of these processes. semanticscholar.org
Hydrolysis: The reaction of the trimethoxysilyl group with water to form silanol (B1196071) groups (Si-OH) and methanol (B129727). Si(OCH₃)₃ + 3H₂O → Si(OH)₃ + 3CH₃OH
Condensation: The reaction between silanol groups to form siloxane bonds (Si-O-Si) and water. 2Si(OH)₃ → (HO)₂Si-O-Si(OH)₂ + H₂O
Computational kinetic models for analogous alkoxysilanes show that these reactions are highly sensitive to various factors. researchgate.netresearchgate.net The rates are strongly dependent on pH, with catalysis occurring in both acidic and basic conditions, though the reaction mechanisms differ. afinitica.comelsevier.es The concentration of water is also a critical parameter.
Kinetic models are often developed by combining experimental data (e.g., from NMR spectroscopy) with theoretical calculations. researchgate.netelsevier.es These models can take the form of a series of differential equations representing each elementary reaction step. Solving these equations allows for the prediction of the concentration of different species (unhydrolyzed silane, partially hydrolyzed silanes, silanols, and various condensed oligomers) over time. researchgate.net
Table 2: Factors Influencing Hydrolysis and Condensation Rates of Alkoxysilanes Based on general findings for functionalized silanes.
| Factor | Effect on Hydrolysis Rate | Effect on Condensation Rate |
| pH | Minimum rate near neutral pH (∼7); catalyzed by acid and base | Minimum rate around pH 2; catalyzed by acid and base |
| Water Concentration | Rate generally increases with water concentration | Complex dependence; can influence oligomer structure |
| Solvent | Polarity and type of solvent can affect reaction rates | Can influence solubility of reactants and products |
| Temperature | Rate increases with temperature | Rate increases with temperature |
| Functional Group (R) | Steric hindrance and electronic effects can modify rates | Steric hindrance can slow the formation of dense networks |
Computational Approaches for Structure-Property Relationship Elucidation
A primary goal of computational chemistry is to establish clear relationships between a molecule's structure and its macroscopic properties. For N-[3-(trimethoxysilyl)propyl]hexadecanamide, this involves connecting its molecular features—the long alkyl chain, the amide linker, and the silyl headgroup—to the performance of the surfaces it modifies.
Computational analyses are used to predict properties like surface energy (hydrophobicity/hydrophilicity), thermal stability, and mechanical characteristics of the resulting organic layer. For example, MD simulations of a SAM formed by this molecule can be used to calculate the water contact angle, providing a direct measure of surface wettability. mdpi.com A well-ordered, dense monolayer of long alkyl chains is expected to produce a highly hydrophobic, low-energy surface.
Quantitative Structure-Property Relationship (QSPR) models, while not specifically documented for this molecule, represent another computational approach. These statistical models correlate variations in molecular structure (described by calculated molecular descriptors) with observed physical properties.
By systematically altering molecular features in silico (e.g., changing the length of the alkyl chain or modifying the functional group) and calculating the resulting properties, researchers can develop a predictive understanding of how to design molecules for specific applications. elifesciences.orgnih.gov This computational screening can guide synthetic efforts, saving significant time and resources.
Degradation and Stability Studies of N 3 Trimethoxysilyl Propyl Hexadecanamide and Its Derivatives
Hydrolytic Stability of Siloxane Bonds in Modified Materials
The primary mechanism for bonding N-[3-(trimethoxysilyl)propyl]hexadecanamide to hydroxyl-rich inorganic surfaces involves the hydrolysis of its methoxy (B1213986) groups (-OCH₃) to form reactive silanols (-Si-OH). These silanols then condense with surface hydroxyl groups or with each other to form stable siloxane (Si-O-Si or Si-O-Substrate) bonds. nbinno.comresearchgate.net However, this condensation reaction is reversible, and the resulting siloxane bonds are susceptible to hydrolysis, particularly in the presence of water or humidity. bohrium.com This process is a critical factor in the long-term durability of functionalized surfaces.
The hydrolysis of siloxane bonds is a dynamic equilibrium. bohrium.com The stability of these bonds is significantly influenced by several factors:
pH: The rate of hydrolysis is slowest at a neutral pH (around 7) and is catalyzed by both acidic and alkaline conditions. researchgate.netresearchgate.net For non-amino silanes, the condensation of silanols to form the desired siloxane network is slowest around pH 4, while hydrolysis is faster at low pH values. nih.gov
Water Availability: The presence of water is the principal factor driving the hydrolysis reaction. researchgate.net Preventing moisture ingress at the interface is crucial for maintaining bond integrity. nbinno.com
Temperature: Elevated temperatures can accelerate the rate of hydrolysis, increasing the kinetic energy of the molecules involved. researchgate.net
Bond Density and Cross-linking: A dense, highly cross-linked siloxane network at the interface can sterically hinder water molecules from reaching and attacking the Si-O-Si bonds, thereby enhancing hydrolytic stability.
The general reaction for the hydrolysis of the trimethoxysilyl group can be summarized as follows:
Hydrolysis: R-Si(OCH₃)₃ + 3H₂O ⇌ R-Si(OH)₃ + 3CH₃OH
Condensation (Surface Bonding): R-Si(OH)₃ + HO-Substrate ⇌ R-Si(OH)₂-O-Substrate + H₂O
Condensation (Cross-linking): 2 R-Si(OH)₃ ⇌ (HO)₂-Si-O-Si-(OH)₂ + H₂O
The inherent hydrolytic sensitivity of N-[3-(trimethoxysilyl)propyl]hexadecanamide is such that it reacts slowly with moisture. elsevierpure.com Upon contact with water, it can liberate methanol (B129727), which is a known chronic neurotoxin. amazonaws.com This underscores the importance of controlling moisture during storage and application to ensure the stability of the silane (B1218182).
Thermal Degradation Behavior and High-Temperature Performance of Hybrid Systems
The thermal stability of materials modified with N-[3-(trimethoxysilyl)propyl]hexadecanamide is governed by the degradation characteristics of both the organic amide-alkyl chain and the inorganic siloxane interface. Thermogravimetric analysis (TGA) is a common technique used to evaluate this stability by measuring weight loss as a function of temperature.
For materials functionalized with silane coupling agents, thermal degradation typically occurs in distinct stages:
Desorption of Physisorbed Water: A slight weight loss below 200°C is often attributed to the removal of physically adsorbed water or residual solvent. semanticscholar.org
Decomposition of the Organic Moiety: The primary degradation of the grafted organic component occurs at higher temperatures. Studies on various alkyl and organofunctional silanes grafted onto surfaces show this decomposition typically begins between 200°C and 300°C. researchgate.netsemanticscholar.org One study noted the thermal decomposition of grafted silane occurs in the 300-650°C range. tci-thaijo.org This process involves the dissociative combustion of the alkyl chain. semanticscholar.org For N-[3-(trimethoxysilyl)propyl]hexadecanamide, this would correspond to the breakdown of the propyl linker and the hexadecanamide (B162939) tail.
Siloxane Network Degradation: The inorganic Si-O-Si network is generally very stable and degrades at much higher temperatures, often above 650°C, which involves the pyrolysis of the carbon skeleton. tci-thaijo.org
The following table, derived from TGA data of silica (B1680970) nanoparticles modified with different silanes, illustrates how the amount of grafted silane can be quantified by weight loss, which is indicative of the thermal decomposition of the organic part of the molecule. semanticscholar.org
| Sample Description | Alkyl Chain Length of Silane | Weight Loss (200-600°C) (%) | Calculated Silane Grafting Density (nm⁻²) |
|---|---|---|---|
| C6-Modified Silica | C6 | 3.27 | 1.43 |
| C10-Modified Silica | C10 | 2.85 | 0.91 |
| C16-Modified Silica | C16 | 2.53 | 0.62 |
This data illustrates a general trend for alkyl-silanes and is not specific to N-[3-(trimethoxysilyl)propyl]hexadecanamide.
Long-Term Stability and Environmental Durability of Functionalized Surfaces
The long-term durability of surfaces functionalized with N-[3-(trimethoxysilyl)propyl]hexadecanamide is a measure of their ability to maintain performance under prolonged exposure to environmental stressors such as moisture, temperature fluctuations, and chemical agents. nbinno.com The primary role of the silane is to create a robust, water-resistant interface between an inorganic substrate and an organic functional layer or polymer matrix. nbinno.comampp.org
By forming covalent Si-O-Substrate bonds, which are stronger than weaker hydrogen bonds, silane coupling agents significantly enhance the durability of the interfacial bond. researchgate.net This chemical integration seals the interface, preventing the ingress of water and corrosive ions that are primary causes of degradation, delamination, and loss of performance. nbinno.com
Studies on various composite systems demonstrate the effectiveness of silane coupling agents in enhancing environmental durability:
Hygrothermal Exposure: Silane treatments have been shown to improve the bond strength and durability of epoxy-concrete composites subjected to moisture and heat. researchgate.net
Corrosive Environments: In fiber-reinforced polymers, silane modification of the fibers leads to less performance degradation after long-term exposure to corrosive environments, including acidic, alkaline, and saltwater solutions. mdpi.com The hydrophobic nature of the silane layer and its ability to cover micro-voids enhances resistance to aggressive agents. ampp.org
Aqueous Stability: In bioelectronic applications, surfaces functionalized with a silane monolayer have demonstrated excellent long-term stability, with minimal degradation in performance after storage in water for over 150 days. nih.gov
The following table presents data from a study on basalt-fiber-reinforced polymer (BFRP) composites, illustrating how different silane coupling agents improve the retention of mechanical properties after prolonged exposure to harsh chemical environments. mdpi.com
| Environment (56 days at 20°C) | Modification | Flexural Strength before Immersion (MPa) | Flexural Strength after Immersion (MPa) | Strength Decrease (%) |
|---|---|---|---|---|
| 10% H₂SO₄ (Acid) | Unmodified BFRP | 262.80 | 214.82 | 18.26 |
| Aminosilane (B1250345) (KH550) Modified | 306.74 | 263.88 | 13.97 | |
| 10% NaOH (Alkali) | Unmodified BFRP | 262.80 | 193.66 | 26.31 |
| Aminosilane (KH550) Modified | 306.74 | 245.80 | 19.86 |
This data is for illustrative purposes showing the effect of silane coupling agents in general; KH550 is an aminosilane, not N-[3-(trimethoxysilyl)propyl]hexadecanamide.
Mechanistic Studies of Chemical Degradation Pathways (e.g., oxidative or hydrolytic cleavage)
The chemical degradation of N-[3-(trimethoxysilyl)propyl]hexadecanamide involves several potential pathways, primarily targeting the molecule's most reactive sites: the siloxane bonds at the substrate interface and the amide linkage in the organic chain.
Hydrolytic Cleavage: As detailed in section 7.1, the most significant degradation pathway under ambient and wet conditions is the hydrolytic cleavage of Si-O-Si and Si-O-Substrate bonds. This is a well-established mechanism for silane-based surface treatments. nbinno.com The reaction is catalyzed by acids and bases and leads to the formation of silanol (B1196071) groups, potentially weakening the bond to the substrate and allowing for desorption of the functional molecule if all anchor points are cleaved. researchgate.net The safety data sheet for the compound confirms its reactivity with moisture. amazonaws.com
Oxidative Degradation: At elevated temperatures in the presence of oxygen, the long hexadecyl (C16) alkyl chain and the propyl linker can be susceptible to oxidative degradation. This process typically involves the formation of radical species, leading to chain scission and the formation of smaller, volatile oxidation products like aldehydes, ketones, and carboxylic acids. While specific studies on N-[3-(trimethoxysilyl)propyl]hexadecanamide are not available, the general mechanisms for hydrocarbon oxidation are well-understood to proceed via free-radical chain reactions.
Thermal Cleavage: In the absence of oxygen (pyrolysis), degradation occurs through thermal cleavage of the weakest covalent bonds.
O-NO₂ Bond (Reference): Studies on analogous structures like n-propyl nitrate (B79036) show that thermal decomposition can initiate with the cleavage of the weakest bond to form alkoxy radicals. caprysses.fr
C-N and C-C Bonds: For N-[3-(trimethoxysilyl)propyl]hexadecanamide, the C-N bond of the amide group and the C-C bonds of the alkyl chains are likely points of thermal cleavage at high temperatures, as suggested by TGA studies on similar systems. researchgate.net
Amide Bond Hydrolysis: The amide bond itself can be susceptible to hydrolysis, especially under strong acidic or basic conditions, although it is generally more stable than an ester bond. This would lead to the cleavage of the molecule into an aminopropylsilane (B1237648) derivative and hexadecanoic acid.
Conclusion and Future Research Directions
Summary of Current Research Contributions and Limitations
Hexadecanamide (B162939), N-[3-(trimethoxysilyl)propyl]-, a bifunctional organosilane, has been identified as a promising surface modifying agent and coupling agent. Current research, primarily documented in technical data sheets and safety information from chemical suppliers, establishes its fundamental chemical and physical properties. Its molecular structure, featuring a long hydrocarbon chain (hexadecanamide) and a hydrolyzable trimethoxysilyl group, theoretically enables it to bridge the interface between organic and inorganic materials. This dual functionality is the basis for its potential applications in coatings, adhesives, sealants, elastomers (CASE), medical devices, personal care products, and microelectronics. gelest.com
The primary contribution of existing information is the establishment of its identity and basic characteristics, which are summarized in the table below.
Table 1: Physical and Chemical Properties of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-
| Property | Value |
|---|---|
| CAS Number | 862822-32-0 |
| Molecular Formula | C22H47NO4Si |
| Molecular Weight | 417.70 g/mol |
| Boiling Point | 190-198 °C at 0.04 mmHg |
| Density | 0.92 g/mL |
This table is interactive. You can sort and filter the data.
Identification of Emerging Applications and Untapped Potentials
The unique combination of a long fatty amide chain and a silane (B1218182) functional group in Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- opens up several emerging and largely untapped application areas. The hexadecanamide portion can impart hydrophobicity and lubricity to surfaces, which could be highly beneficial in the development of self-cleaning and low-friction coatings. In the realm of polymer composites, its long alkyl chain could act as a plasticizer, potentially improving the flexibility and impact resistance of the material while simultaneously enhancing the interfacial adhesion between the polymer matrix and inorganic fillers.
In the biomedical field, the fatty amide structure is reminiscent of biological lipids, suggesting potential for creating biocompatible surfaces on medical implants to reduce protein fouling and improve tissue integration. Its use in personal care formulations could extend beyond simple surface modification to providing enhanced substantivity and conditioning effects on skin and hair due to the covalent bonding of the silane group to suitable substrates.
Furthermore, its application in microelectronics could involve the creation of hydrophobic and insulating layers on sensitive components, protecting them from moisture and environmental degradation. The self-assembly of this molecule on various substrates could lead to the formation of well-defined monolayers with tailored surface properties, a key area of interest in nanotechnology.
Future Directions in Synthetic Control and Advanced Material Design
Future research should focus on the controlled synthesis of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- to achieve high purity and potentially to introduce further functionalities into the molecule. The standard synthesis likely involves the amidation of (3-aminopropyl)trimethoxysilane with palmitoyl (B13399708) chloride or a similar derivative of hexadecanoic acid. A deeper understanding and optimization of this synthetic route would be crucial for its commercial viability.
In the realm of advanced material design, future work should explore the creation of novel hybrid materials by reacting Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- with a variety of organic and inorganic components. For instance, its incorporation into sol-gel processes could lead to the development of organic-inorganic hybrid coatings with unique combinations of hardness, flexibility, and surface energy.
The design of "smart" materials that respond to external stimuli could also be a fruitful area of investigation. The long alkyl chain of the hexadecanamide moiety might exhibit temperature-dependent conformational changes, which could be harnessed to create surfaces with tunable wettability or adhesion. Furthermore, the controlled grafting of this silane onto nanoparticles could yield functionalized fillers with tailored dispersibility and reinforcing effects in polymer nanocomposites.
Challenges and Opportunities in Scalable Production and Performance Enhancement
A primary challenge for the widespread adoption of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- is the development of a cost-effective and scalable production process. As with many specialty chemicals, achieving high yields and purity on an industrial scale can be a significant hurdle. Overcoming this challenge will require optimization of the synthesis protocol and efficient purification methods.
Another challenge lies in fully understanding and controlling the hydrolysis and condensation reactions of the trimethoxysilyl group. These reactions are sensitive to factors such as moisture, pH, and temperature, and their improper control can lead to inconsistent performance of the silane as a coupling agent. utwente.nl The stability of the silane in formulated products prior to application is also a critical consideration. amazonaws.com
Despite these challenges, there are significant opportunities for performance enhancement. A systematic investigation into the structure-property relationships of materials modified with this silane is needed. For example, studies correlating the concentration of the silane with the resulting mechanical strength, thermal stability, and surface properties of composites and coatings would provide valuable data for formulation optimization.
Furthermore, exploring synergistic effects with other additives could unlock new levels of performance. For instance, combining Hexadecanamide, N-[3-(trimethoxysilyl)propyl]- with other silane coupling agents or adhesion promoters could lead to hybrid systems with superior durability and a broader range of applications. The opportunity to create highly durable and functional surfaces on a variety of substrates makes this compound a compelling target for future research and development in materials science.
Q & A
Basic Research Questions
Q. How can researchers confirm the structural identity of Hexadecanamide, N-[3-(trimethoxysilyl)propyl]-?
- Methodology : Use infrared (IR) absorption spectroscopy to identify functional groups. Key absorption bands include:
- 3300 cm⁻¹ (N–H stretching in amide),
- 2930 cm⁻¹ and 2860 cm⁻¹ (C–H stretching in aliphatic chains),
- 1615 cm⁻¹ (amide I band, C=O stretching), and 1110–1060 cm⁻¹ (Si–O–C stretching in trimethoxysilyl groups) .
- Complementary gas chromatography (GC) under standardized conditions (e.g., methyl silicone columns, hydrogen flame ionization detector) can verify retention times against reference standards .
Q. What purity criteria should be established for this compound in synthetic workflows?
- Purity Tests :
- Secondary amine salts : Absence of red coloration in bromophenol blue tests after heating .
- Heavy metals : ≤20 ppm via sulfide precipitation .
- Sulfur content : ≤2 ppm using combustion analysis .
- Residue on ignition : ≤0.10% (w/w) after calcination .
Q. What are the key physicochemical properties relevant to handling and storage?
- Melting Point : 50–55°C (for analogues with similar alkyl chains) .
- Hydroxyl Value : 173–228 mg KOH/g, determined via acetylation and titration .
- Hydrolytic Stability : The trimethoxysilyl group is moisture-sensitive; store under inert gas (N₂/Ar) in anhydrous solvents .
Advanced Research Questions
Q. How can the reactivity of the trimethoxysilyl group be leveraged for surface functionalization?
- Methodology :
- Self-Assembled Monolayers (SAMs) : React the compound with hydroxylated surfaces (e.g., SiO₂, glass) via silanol condensation. Use ATR-FTIR to monitor Si–O–Si bond formation at 1110 cm⁻¹ .
- Amidation Reactions : Couple the amide group with carboxylated substrates using carbodiimide crosslinkers (e.g., EDC/NHS) .
Q. What strategies mitigate side reactions during amidation with hydrophilic substrates?
- Optimized Conditions :
- Use Tris-(2-carboxyethyl)phosphine (TCEP) to reduce disulfide bonds in thiol-containing substrates, preventing unintended crosslinking .
- Employ ethanolamine or sodium acetate buffers (pH 4.5–6.0) to stabilize reactive intermediates .
Q. How does the alkyl chain length (C16) influence interfacial behavior in composite materials?
- Experimental Design :
- Compare contact angles and AFM adhesion forces for SAMs with varying chain lengths (e.g., C12 vs. C16). Longer chains enhance hydrophobicity and reduce friction .
- Use ellipsometry to measure monolayer thickness (expected: ~2.5 nm for C16) .
Q. What analytical techniques resolve contradictions in reported thermal stability data?
- Contradiction Analysis :
- Differential Scanning Calorimetry (DSC) : Identify decomposition exotherms (e.g., trimethoxysilyl hydrolysis vs. amide degradation).
- Thermogravimetric Analysis (TGA) : Quantify mass loss under controlled humidity to isolate moisture-driven instability .
Q. How can the compound’s biofunctionalization potential be evaluated for biomedical applications?
- Methodology :
- Conjugate with aptamers or antibodies (e.g., anti-IL-6 VHH) via NHS ester chemistry. Validate binding using surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) .
- Assess cytotoxicity via MTS assays in human serum .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
